molecular formula C14H26F2N4O4Si2 B1193330 NUC041

NUC041

Cat. No. B1193330
M. Wt: 408.55
InChI Key: YILNROOJILNAPQ-VTWNZUCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NUC041 is a prodrug of NUC013, which is a novel DNA methytransferase inhibitor.

Scientific Research Applications

DNA Methylation and Cancer Therapy

NUC041, a prodrug of the DNA methyltransferase inhibitor 5-aza-2′,2′-difluorodeoxycytidine (NUC013), shows promise in cancer treatment, particularly for non-small cell lung cancer. The prodrug was developed to improve the pharmacology of NUC013, as it protects it from deamination and hydrolysis, resulting in a longer half-life. In studies, NUC041 has demonstrated significant inhibition of tumor growth and improved survival rates. However, it's worth noting that some ulceration of tumors was observed in treated mice, indicating potential side effects or complications (Daifuku, Grimes, & Stackhouse, 2018).

Nuclear Pore Complex Composition

Research has shown that changes in the composition of Nuclear Pore Complexes (NPC) are crucial for cell differentiation. A specific nucleoporin, Nup210, was found to be vital for both myogenic and neuronal differentiation. Nup210's incorporation into NPCs facilitates the induction of genes essential for cell differentiation, establishing its role in gene expression regulation and cell fate determination. This underlines the importance of NPC components in cellular processes and their potential as targets for therapeutic interventions (D’Angelo et al., 2012).

Scientific and Computational Needs in Energy Research

In the context of high-performance computing for scientific research, the NERSC Users Group (NUG) plays a pivotal role in determining computational requirements for future Office of Science (OS) programs. The group's insights help shape the development and utilization of computational resources, ensuring they meet the evolving demands of various scientific fields, including physics, chemistry, astronomy, and biology (Rotman & Harding, 2002).

Data Management in Scientific Analytics

The landscape of scientific research is rapidly transforming due to the increasing scale and rate of data generation. Efficient data management is becoming crucial in this context. Projects like Nuage aim to address the challenges in managing and analyzing the massive datasets generated by high-throughput lab techniques, pervasive remote sensing, and high-resolution simulations. These efforts are pivotal in transforming data into actionable scientific insights (Balazinska, 2011).

properties

Product Name

NUC041

Molecular Formula

C14H26F2N4O4Si2

Molecular Weight

408.55

IUPAC Name

3',5'-Di-trimethylsilyl-2',2'-difluoro-5-azadeoxycytidine

InChI

InChI=1S/C14H26F2N4O4Si2/c1-25(2,3)9(21)8-14(23,26(4,5)6)13(15,16)10(24-8)20-7-18-11(17)19-12(20)22/h7-10,21,23H,1-6H3,(H2,17,19,22)/t8-,9?,10-,14+/m1/s1

InChI Key

YILNROOJILNAPQ-VTWNZUCVSA-N

SMILES

OC([Si](C)(C)C)[C@@H]1[C@@](C(F)(F)[C@H](N2C(N=C(N=C2)N)=O)O1)([Si](C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NUC-041;  NUC 041;  NUC041

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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